Cyclopentyl N-phenylcarbamate
CAS No.: 3422-04-6
Cat. No.: VC7968775
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3422-04-6 |
|---|---|
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | cyclopentyl N-phenylcarbamate |
| Standard InChI | InChI=1S/C12H15NO2/c14-12(15-11-8-4-5-9-11)13-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,13,14) |
| Standard InChI Key | XKERVEWMWMNGJA-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)OC(=O)NC2=CC=CC=C2 |
| Canonical SMILES | C1CCC(C1)OC(=O)NC2=CC=CC=C2 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
Cyclopentyl N-phenylcarbamate features a carbamate functional group () bridging a cyclopentane ring and a benzene ring. Key structural descriptors include:
The cyclopentyl group introduces steric bulk, influencing the compound’s conformational dynamics, while the phenyl moiety contributes to aromatic interactions.
Physicochemical Parameters
Experimental and computed properties are summarized below:
The compound’s moderate polarity and thermal stability make it suitable for high-temperature synthetic applications.
Synthesis and Preparation Methods
Conventional Synthetic Routes
The primary synthesis involves the reaction of cyclopentanol with phenyl isocyanate under anhydrous conditions:
Zinc acetate or stannous chloride are commonly employed as catalysts, with yields exceeding 90% under optimized conditions .
Advanced Methodologies
A patent by EP0391473A1 details a two-step process for carbamate synthesis:
Chemical Properties and Reactivity
Hydrolytic Stability
The carbamate bond exhibits pH-dependent hydrolysis:
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Acidic Conditions: Cleavage to cyclopentanol and phenylcarbamic acid.
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Basic Conditions: Degradation to cyclo-pentylamine and carbon dioxide .
Oxidation and Reduction
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Oxidation: Yields N-oxides or hydroxylated derivatives, depending on the oxidizing agent.
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Reduction: Catalytic hydrogenation cleaves the carbamate bond, generating cyclo-pentylamine and phenol .
Rotameric Equilibria
Studies using 2,6-bis(octylamido)pyridine demonstrate that hydrogen-bonding interactions stabilize the syn rotamer, altering the syn/anti ratio in solution . This conformational flexibility impacts binding affinity in biological systems.
Applications in Scientific Research
Organic Synthesis
Cyclopentyl N-phenylcarbamate serves as:
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A protecting group for amines in multi-step syntheses.
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A precursor for urea derivatives and isocyanate intermediates .
Medicinal Chemistry
Carbamates are pivotal in drug design due to their:
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Metabolic stability: Resistance to esterase-mediated degradation compared to esters.
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Bioavailability: Enhanced membrane permeability via lipophilic groups .
Notably, analogues like flupirtine and retigabine (ethyl carbamates) exhibit analgesic and anticonvulsant activities, underscoring the pharmacophoric potential of carbamates .
Material Science
The compound’s rigid structure aids in designing:
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Polymer crosslinkers for thermosetting resins.
Pharmacological and Medicinal Chemistry Perspectives
Muscarinic Receptor Antagonism
Quinuclidine carbamates, structurally related to Cyclopentyl N-phenylcarbamate, demonstrate M3 receptor selectivity for treating urinary incontinence and respiratory disorders . The carbamate moiety facilitates hydrogen bonding with receptor residues (e.g., Gly27 in HIV-1 protease), enhancing target engagement .
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